REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].CN(C)C=O.C[O:11][C:12]1[CH:29]=[C:28]([O:30]C)[CH:27]=[CH:26][C:13]=1[C:14]([C:16]1[CH:21]=[CH:20][C:19]([O:22]C)=[CH:18][C:17]=1[O:24]C)=[O:15]>O>[OH:11][C:12]1[CH:29]=[C:28]([OH:30])[CH:27]=[CH:26][C:13]=1[C:14]([C:16]1[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][C:17]=1[OH:24])=[O:15] |f:0.1.2.3|
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Name
|
|
Quantity
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440 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
60.5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)C2=C(C=C(C=C2)OC)OC)C=CC(=C1)OC
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at about 50°-52° C. for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remained below 160° C
|
Type
|
ADDITION
|
Details
|
had been added
|
Type
|
FILTRATION
|
Details
|
The hydrolyzate was filtered at about 95° C.
|
Type
|
ADDITION
|
Details
|
65 g of concentrated hydrochloric acid were added to the filtrate
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off with suction at 25° C.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 125° C. under reduced pressure
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C(=O)C2=C(C=C(C=C2)O)O)C=CC(=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |